N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide
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Overview
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxane (tetrahydropyran) ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.
Once the intermediates are prepared, they are coupled under specific reaction conditions to form the final compound. The coupling reaction often involves the use of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and pyridine derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and an oxane ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-13-11-24-16(21-13)10-19-17(22)12-3-4-15(18-9-12)20-14-5-7-23-8-6-14/h3-4,9,11,14H,2,5-8,10H2,1H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPNSIDSBCCCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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